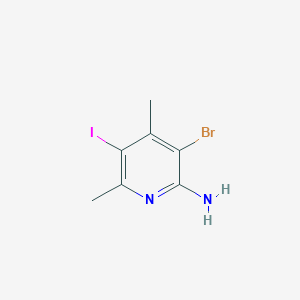

3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine

CAS No.:

Cat. No.: VC13579837

Molecular Formula: C7H8BrIN2

Molecular Weight: 326.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrIN2 |

|---|---|

| Molecular Weight | 326.96 g/mol |

| IUPAC Name | 3-bromo-5-iodo-4,6-dimethylpyridin-2-amine |

| Standard InChI | InChI=1S/C7H8BrIN2/c1-3-5(8)7(10)11-4(2)6(3)9/h1-2H3,(H2,10,11) |

| Standard InChI Key | QDKRNUUWCJNHDR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=C1I)C)N)Br |

| Canonical SMILES | CC1=C(C(=NC(=C1I)C)N)Br |

Introduction

3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrIN2. It is a derivative of pyridine, featuring bromine and iodine atoms at the 3rd and 5th positions, respectively, and methyl groups at the 4th and 6th positions on the pyridine ring. The amine group is located at the 2nd position . This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine typically involves a series of chemical reactions. One common method includes the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. The starting material often used is 5-bromo-2-methylpyridin-3-amine, which undergoes a cross-coupling reaction with an appropriate arylboronic acid to introduce the iodine atom at the 5th position.

Chemical Reactions and Applications

3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine can undergo various types of chemical reactions:

-

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

-

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

-

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.

Biological Activity and Applications

The biological activity of 3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine is largely dependent on its interaction with various molecular targets within biological systems. These interactions may include enzyme inhibition and receptor modulation, which can influence physiological responses. The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine | Antibacterial | 16 |

| 5-Bromo-4-methylpyridin-2-amine | Antifungal | 32 |

| 6-Iodo-pyridin-2-amines | Biofilm Inhibition | 8 |

This table highlights the antimicrobial properties of compounds similar to 3-Bromo-5-iodo-4,6-dimethylpyridin-2-amine. The unique halogenation pattern in this compound may enhance its biological activity compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume